Liquiritigenin

Estrogen Receptor Beta Agonist Phytoestrogen Selectivity Nuclear Receptor Pharmacology

Choose liquiritigenin for its unmatched ERβ selectivity (EC50 36.5 nM; β/α ratio >5) over non-selective phytoestrogens like genistein. This ≥98% pure flavanone aglycone from Glycyrrhiza uralensis provides a clean pharmacological tool for ERβ-focused studies. Unlike its glycoside liquiritin (inactive at ERβ) or the chalcone isoliquiritigenin (which isomerizes in assay media), this compound delivers reliable, reproducible data. Its well-characterized matrix-dependent pharmacokinetics (2.2-fold permeability increase in herbal extract) make it essential for licorice-derived formulation research and analytical QC reference standards.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 578-86-9
Cat. No. B1674857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiquiritigenin
CAS578-86-9
SynonymsLiquiritigenin;  MF101;  MF 101;  MF-101;  Menerba; 
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
InChIKeyFURUXTVZLHCCNA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liquiritigenin (CAS 578-86-9) for Scientific Procurement: A Defined Flavanone from Glycyrrhiza uralensis


Liquiritigenin (4',7-Dihydroxyflavanone, CAS 578-86-9) is a natural flavanone aglycone primarily isolated from the roots and stolons of Glycyrrhiza uralensis (licorice) and is also found in other plant species [1]. It is the aglycone metabolite of the glycoside liquiritin and exists in structural relationship with the chalcone isoliquiritigenin, which can isomerize to liquiritigenin under certain bioassay conditions [2]. As a secondary metabolite, it serves as a key analytical reference standard, a biosynthetic intermediate, and a targeted pharmacological tool compound, distinguished from its in-class analogs by a unique combination of estrogen receptor subtype selectivity, Nrf2 pathway modulation, and pharmacokinetic interactions with co-occurring licorice constituents [3].

Why Liquiritigenin Cannot Be Interchanged with Liquiritin or Isoliquiritigenin in Experimental Systems


Despite their structural and biosynthetic relationships, liquiritigenin, its glycoside liquiritin, and the isomeric chalcone isoliquiritigenin exhibit distinct pharmacological profiles, metabolic fates, and chemical stabilities that preclude their simple interchangeability. For instance, liquiritigenin demonstrates an EC50 of 36.5 nM for selective activation of the estrogen receptor β (ERβ), whereas its glycoside liquiritin shows no such activity . Furthermore, isoliquiritigenin, while a more potent Nrf2 inducer and MAO inhibitor, undergoes spontaneous isomerization to liquiritigenin in aqueous bioassay media, complicating data interpretation [1]. Critically, the pharmacokinetic behavior of liquiritigenin is markedly altered when administered as part of a natural extract versus as an isolated compound, due to metabolic interconversion with isoliquiritigenin and other constituents [2]. These quantifiable divergences in receptor selectivity, stability, and bioavailability dictate that procurement must be compound-specific and guided by the target application.

Liquiritigenin (CAS 578-86-9) Quantifiable Differentiation Evidence Against Structural Analogs


Selective ERβ Agonist Activity of Liquiritigenin vs. Glycoside Liquiritin and Other Phytoestrogens

Liquiritigenin is characterized as a highly selective agonist for estrogen receptor β (ERβ) with an EC50 of 36.5 nM in an ERE tk-Luc reporter gene assay in transfected U2OS cells, demonstrating a significant activation response . In direct contrast, its glycoside, liquiritin, shows no activity in this assay, establishing a clear functional divergence [1]. In a comparative cellular context, liquiritigenin exhibits a gene stimulation EC50 of 60 nM for ERβ and 300 nM for ERα, yielding an ERβ/α potency selectivity ratio of 5 relative to estradiol (E2), and a β/α selectivity of RBA × RCA of 400 [2]. This profile is distinct from other phytoestrogens like genistein (ERβ EC50 4 nM, ERα 24 nM, ratio 6) and daidzein (ERβ EC50 50 nM, ERα 200 nM, ratio 4), positioning liquiritigenin as a moderately potent but selective ERβ tool [3].

Estrogen Receptor Beta Agonist Phytoestrogen Selectivity Nuclear Receptor Pharmacology

Differential Anti-Inflammatory Potency: Liquiritigenin vs. Isoliquiritigenin and Naringenin in Macrophages

In a comparative screening of flavonoid compounds from Dalbergia odorifera for anti-inflammatory activity, liquiritigenin demonstrated moderate inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with an IC50 value of 29.43 µg/mL [1]. Under the same experimental conditions, the structurally related chalcone isoliquiritigenin exhibited superior potency with an IC50 of 18.33 µg/mL, while the flavanone naringenin was less effective, showing an IC50 of 42.59 µg/mL [2]. This positions liquiritigenin as an intermediate anti-inflammatory agent within this structural class, with quantifiable differences in potency that inform compound selection based on the desired level of NO suppression [3].

Anti-inflammatory Assay Nitric Oxide Inhibition Macrophage Activation

MAO Inhibitory Activity: Liquiritigenin vs. Isoliquiritigenin in Rat Liver Mitochondria

A comparative evaluation of monoamine oxidase (MAO) inhibition by licorice constituents revealed that both liquiritigenin and isoliquiritigenin inhibit mitochondrial MAO from rat liver. However, isoliquiritigenin was identified as the more active compound, exhibiting substrate-competitive inhibition with a Ki value of 2.11 µM . The study explicitly states that isoliquiritigenin was "more active than the former" (liquiritigenin), although a precise Ki for liquiritigenin was not reported . This differential potency is attributed to the structural requirements for MAO inhibition, specifically the coplanarity of the phenyl ring and the adjacent conjugated ketone system present in the chalcone but not the flavanone structure .

Monoamine Oxidase Inhibition Neuroprotection Enzyme Kinetics

Nrf2 Induction Potency: Liquiritigenin is Outperformed by Isoliquiritigenin

A screening of four compounds derived from Glycyrrhiza uralensis (glycyrrhetinic acid, liquiritigenin, isoliquiritigenin, and liquiritin) using an ARE-luciferase reporter assay identified all as potent Nrf2 inducers [1]. However, the study explicitly concluded that isoliquiritigenin was the most potent inducer among the four tested compounds, a finding confirmed across multiple databases [2]. While the assay confirmed liquiritigenin's ability to activate the Nrf2-ARE pathway, it is not the optimal compound for this specific mechanism when compared directly to its chalcone isomer isoliquiritigenin [3].

Nrf2 Activation Antioxidant Response Element Detoxification Pathway

Pharmacokinetic Bioavailability Enhancement in Natural Matrix vs. Isolated Compound

A 2024 comparative pharmacokinetic study in rats demonstrated that the oral bioavailability of liquiritigenin is significantly influenced by its co-administration with other constituents found in Glycyrrhizae Radix (GR) extract. When administered as part of the GR extract, the apparent permeability of liquiritigenin increased by 2.2-fold compared to when it was administered as an isolated component at an equivalent dose (0.5 mg/kg) [1]. In the same study, the permeability of isoliquiritigenin increased by 4.8-fold, indicating a beneficial interaction between the two compounds [2]. Furthermore, the study confirmed that liquiritigenin can be metabolically converted from liquiritin and isoliquiritin in intestinal enterocytes, serving as a biosource and contributing to its sustained plasma levels [3].

Pharmacokinetics Oral Bioavailability Herb-Drug Interaction

Targeted Research and Industrial Applications for Liquiritigenin (CAS 578-86-9) Based on Quantifiable Evidence


Selective ERβ Agonism in Tissue-Specific Estrogen Signaling Studies

Liquiritigenin is the optimal choice for experiments requiring selective activation of estrogen receptor β (ERβ) without concurrent ERα agonism. Its EC50 of 36.5 nM for ERβ-mediated ERE tk-Luc activation, combined with a β/α potency selectivity ratio of 5, provides a defined window for probing ERβ-specific biology . This selectivity profile is superior to using non-selective phytoestrogens like genistein or daidzein, and is essential for research in tissues where ERα activation would confound results, such as in prostate, colon, or certain neuronal studies [1].

Calibrated Anti-Inflammatory Tool with Intermediate NO Suppression Potency

For in vitro anti-inflammatory screens where a moderate level of nitric oxide (NO) inhibition is desired—stronger than naringenin but weaker than isoliquiritigenin—liquiritigenin provides a quantifiable intermediate tool. Its IC50 of 29.43 µg/mL against LPS-induced NO in RAW264.7 macrophages offers a reproducible benchmark for dose-response studies and for benchmarking novel compounds against a known, moderately active flavanone [2].

Pharmacokinetic Studies of Flavonoid Bioavailability and Herb-Drug Interactions

Liquiritigenin serves as a critical reference compound for investigating the pharmacokinetics of licorice flavonoids. Its quantifiable 2.2-fold increase in intestinal permeability when co-administered as part of a Glycyrrhizae Radix extract, compared to its administration as an isolated compound, makes it a valuable probe for studying matrix effects, metabolic interconversion (e.g., from liquiritin and isoliquiritin), and the design of improved oral formulations [3].

Analytical Reference Standard for Quality Control of Licorice-Derived Products

Due to its defined chemical structure and established occurrence in Glycyrrhiza uralensis, liquiritigenin is an essential analytical reference standard for the quality control, standardization, and authentication of licorice extracts and finished herbal products. Its reliable detection via HPLC and LC-MS, with commercially available high-purity material (≥98%), supports robust quantitative analysis for both research and industrial compliance .

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